molecular formula C18H22N2O2S B2758706 (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide CAS No. 1235707-13-7

(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2758706
CAS No.: 1235707-13-7
M. Wt: 330.45
InChI Key: BLDLKIJLQBGRNX-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is an organic compound that features a furan ring, a thiophene ring, and a piperidine ring within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Attachment of the Thiophene Group: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a piperidine intermediate.

    Formation of the Acrylamide Moiety: The acrylamide group is typically formed through the reaction of an acrylate ester with an amine, followed by dehydration to form the amide bond.

    Coupling with the Furan Ring: The final step involves coupling the furan ring to the acrylamide intermediate, often through a Heck reaction or similar palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines derived from the acrylamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of conjugated systems within its structure.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the acrylamide group might form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.

    (E)-3-(furan-2-yl)-N-((1-(benzyl)piperidin-4-yl)methyl)acrylamide: Contains a benzyl group instead of a thiophene ring.

Uniqueness

The uniqueness of (E)-3-(furan-2-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide lies in its combination of furan, thiophene, and piperidine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-18(4-3-17-2-1-10-22-17)19-12-15-5-8-20(9-6-15)13-16-7-11-23-14-16/h1-4,7,10-11,14-15H,5-6,8-9,12-13H2,(H,19,21)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDLKIJLQBGRNX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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